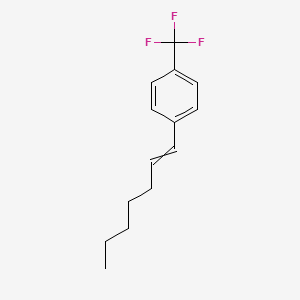![molecular formula C13H8ClNO2S B14198680 3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal CAS No. 918108-10-8](/img/structure/B14198680.png)
3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal is a complex organic compound that features a thiazole ring, a phenyl group, and a propynal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a chlorinated thiazole precursor with a phenylacetylene derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thiazole or phenyl rings.
Scientific Research Applications
3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs with anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Phenylacetylene Derivatives: Compounds with phenylacetylene groups, such as certain pharmaceuticals and agrochemicals, have comparable chemical properties and applications.
Uniqueness
3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
918108-10-8 |
|---|---|
Molecular Formula |
C13H8ClNO2S |
Molecular Weight |
277.73 g/mol |
IUPAC Name |
3-[3-[(5-chloro-3-oxo-1,2-thiazol-2-yl)methyl]phenyl]prop-2-ynal |
InChI |
InChI=1S/C13H8ClNO2S/c14-12-8-13(17)15(18-12)9-11-4-1-3-10(7-11)5-2-6-16/h1,3-4,6-8H,9H2 |
InChI Key |
DYUHNYNYBLNERZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#CC=O)CN2C(=O)C=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


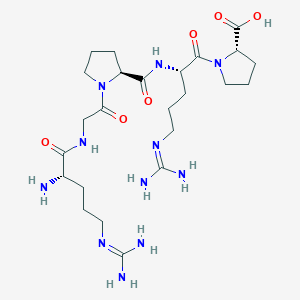
![12-[(Furan-2-yl)methoxy]dodecane-1-thiol](/img/structure/B14198599.png)
stannane](/img/structure/B14198600.png)
![{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14198608.png)
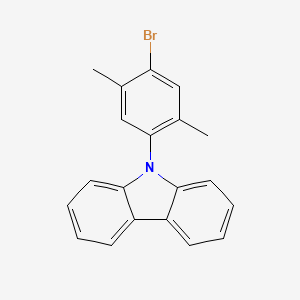
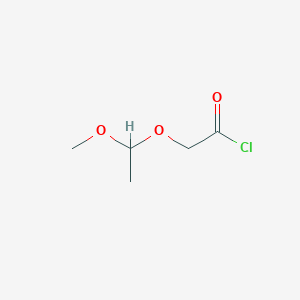
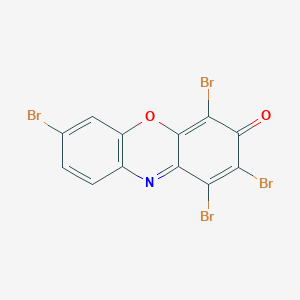

![4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline](/img/structure/B14198636.png)
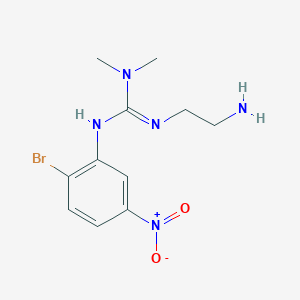
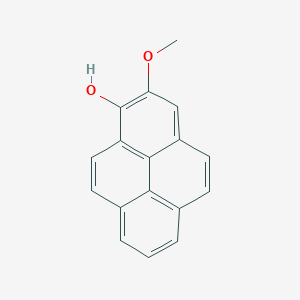
methanone](/img/structure/B14198667.png)
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B14198671.png)
